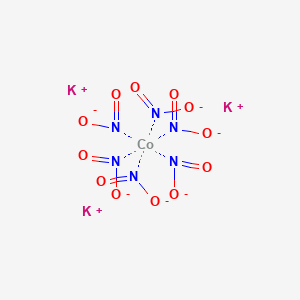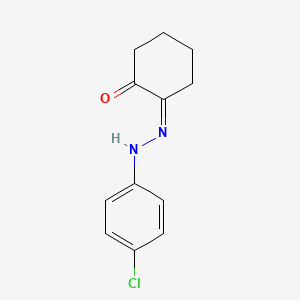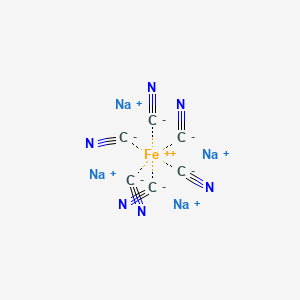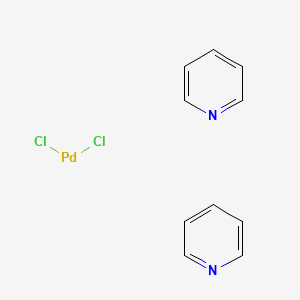
硼化钐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Samarium Boride is a rare earth element that is generally available in most volumes . It was first isolated from the mineral samarskite .
Synthesis Analysis
Samarium Boride can be synthesized through various methods. One method involves the reactions between samarium halides and NaBH4 in molten LiCl-KCl . Another method involves molten salt electrolysis using samarium oxide, sodium tetraborate, and lithium fluoride .Molecular Structure Analysis
Samarium Boride is an intermediate-valence compound where samarium is present both as Sm2+ and Sm3+ ions . It has a unique structure that allows it to modulate local electronic structures and surface adsorption properties .Chemical Reactions Analysis
Samarium Boride is involved in various chemical reactions. Samarium(II) iodide (SmI2), also known as Kagan’s reagent, has been used in the development of a broad variety of reactions, including the reduction of different functional groups and C–C bond-construction .Physical And Chemical Properties Analysis
Samarium Boride has a melting point of 1345 K (1072 °C, 1962 °F) and a boiling point of 2173 K (1900 °C, 3452 °F). It has a density of 7.52 g/cm3 near room temperature and 7.16 g/cm3 when liquid (at m.p.) . It gradually oxidizes at room temperature .科学研究应用
合成方法和形态控制:硼化钐,尤其是 SmB4 和 SmB6,已使用熔盐法合成,可控制化学计量和形态。由于其受控的纳米棒和纳米立方结构,这些材料表现出顺磁性,并具有各种应用的潜力(Liu & Gong,2021)。
与其他材料的相互作用:研究硼化钐与钼和钨等金属在高温下的反应表明形成了不同的硼化物,突出了该材料的反应性和形成新化合物的潜力(Galloway & Eick,1965)。
相行为:已经研究了钐-硼体系中的相平衡,揭示了具有不同熔化行为和硬度性质的各种中间二元相。这项研究为探索 SmBx 用途的材料科学家提供了基础知识(Solovyev & Spear,1972)。
硼化工艺的增强:钐已被用于增强热化学处理中的硼扩散,证明了其在材料工程和表面处理工艺中的实用性(Santaella 等人,2022)。
热电性能:硼化钐,尤其是 SmB6,已显示出增强的热电性能,表明其在热电厂等高温应用中的潜在用途(Sussardi 等人,2015)。
在薄膜和光学器件中的应用:钐已被掺入 ZnO 薄膜中,改变了它们的光学和电学特性。这表明在用于紫外和蓝色发光的光学器件中具有潜在应用(Hashmi 等人,2019)。
安全和危害
未来方向
作用机制
Target of Action
Samarium boride, also known as SmB6, is an intermediate-valence compound where samarium is present both as Sm2+ and Sm3+ ions at the ratio 3:7 . It is a Kondo insulator having a metallic surface state . The primary targets of samarium boride are the electronic structures and surface adsorption properties of materials .
Mode of Action
Samarium boride interacts with its targets by modulating the local electronic structures and surface adsorption properties . This interaction provides great opportunities for the development of advanced catalysts with superior activity and stability .
Result of Action
Samarium boride exhibits enhanced thermoelectric properties . The electrical resistivity shows variable-range-hopping (VRH) behavior with significantly lower values than other rare-earth RB62 compounds . The thermoelectric behavior of SmB62 is striking, with reduced electrical resistivity while maintaining large Seebeck coefficients .
Action Environment
The action of samarium boride can be influenced by environmental factors. For instance, the synthesis of samarium boride involves reacting samarium and boron at 2400 °C . Moreover, the performance of samarium boride as a thermoelectric material can be affected by temperature .
属性
| { "Design of the Synthesis Pathway": "Samarium boride can be synthesized by the reaction of samarium oxide with boron at high temperatures.", "Starting Materials": [ "Samarium oxide (Sm2O3)", "Boron (B)" ], "Reaction": [ "Mix samarium oxide and boron in a 1:2 molar ratio", "Heat the mixture in a vacuum or inert gas atmosphere at a temperature of 1400-1600°C for several hours", "Cool the reaction mixture to room temperature", "Wash the product with dilute hydrochloric acid to remove any unreacted starting materials", "Dry the product under vacuum" ] } | |
CAS 编号 |
12008-30-9 |
分子式 |
B6Sm |
分子量 |
215.2 g/mol |
InChI |
InChI=1S/6B.Sm |
InChI 键 |
IYKQPDWKORWUNW-UHFFFAOYSA-N |
SMILES |
[B].[B].[B].[B].[B].[B].[Sm] |
规范 SMILES |
[B].[B].[B].[B].[B].[B].[Sm] |
产品来源 |
United States |
Q & A
Q1: How does the stoichiometry of samarium boride affect its thermoelectric properties?
A2: Research suggests that the thermoelectric properties of samarium boride can be significantly enhanced by controlling its stoichiometry []. While the exact mechanisms behind this enhancement require further investigation, this finding highlights the potential for tailoring samarium boride's properties for thermoelectric applications by fine-tuning its composition.
Q2: How does samarium boride interact with other materials, such as boron nitride, molybdenum, and tungsten?
A3: Studies have explored the interaction of samarium borides with other refractory materials. Research indicates that samarium borides can react with boron nitride, molybdenum, and tungsten under specific conditions []. Understanding these interactions is crucial for predicting material compatibility and exploring potential applications in high-temperature environments or composite materials.
Q3: What are the historical milestones in samarium boride research, and what are the future directions?
A4: Early investigations focused on understanding the fundamental properties of samarium borides, including the conversion between different stoichiometries like samarium tetraboride and samarium hexaboride []. Current research is exploring the potential of samarium borides in areas like thermoelectrics [] and high-temperature materials []. Future directions may involve optimizing synthesis techniques for controlled properties, investigating novel applications, and understanding the underlying mechanisms behind their unique characteristics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










